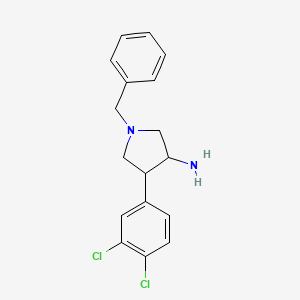
1-Benzyl-4-(3,4-dichlorophenyl)pyrrolidin-3-amine
Vue d'ensemble
Description
“1-Benzyl-4-(3,4-dichlorophenyl)pyrrolidin-3-amine” is a chemical compound with the molecular formula C17H18Cl2N2 . It is characterized by a pyrrolidine ring, a type of nitrogen heterocycle .
Molecular Structure Analysis
The molecular structure of “1-Benzyl-4-(3,4-dichlorophenyl)pyrrolidin-3-amine” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The molecule also contains a benzyl group and a dichlorophenyl group .Physical And Chemical Properties Analysis
“1-Benzyl-4-(3,4-dichlorophenyl)pyrrolidin-3-amine” is a powder at room temperature . Its molecular weight is 321.24 .Applications De Recherche Scientifique
Selective Androgen Receptor Modulators (SARMs)
Pyrrolidine derivatives have been explored for their potential as SARMs. These compounds are designed to selectively target androgen receptors, which can be beneficial for treating conditions like muscle wasting and osteoporosis without the side effects associated with traditional anabolic steroids. For instance, 4-(pyrrolidin-1-yl)benzonitrile derivatives have been synthesized to optimize the structure of previously reported pyrrolidine derivatives, aiming to improve selectivity and pharmacokinetic profiles .
Stereochemistry in Drug Design
The stereochemistry of the pyrrolidine ring is crucial due to the stereogenicity of carbons, which can lead to different biological profiles of drug candidates. The spatial orientation of substituents can significantly affect the binding mode to enantioselective proteins, thus influencing the efficacy and safety of the drugs .
Pharmacophore Exploration
Due to the sp3-hybridization of the pyrrolidine ring, it allows for efficient exploration of the pharmacophore space. This characteristic is essential for the discovery of biologically active compounds with target selectivity. The non-planarity of the ring, known as “pseudorotation,” contributes to the three-dimensional coverage of the molecule, which is a valuable trait in drug discovery .
Synthetic Strategies
The synthesis of pyrrolidine derivatives can be approached by constructing the ring from different cyclic or acyclic precursors or by functionalizing preformed pyrrolidine rings, such as proline derivatives. These strategies are fundamental in designing new compounds with varied biological activities .
Biological Activity Modification
The introduction of the pyrrolidine scaffold into molecules has been shown to modify their biological activity. This modification can be attributed to the influence of steric factors on the molecule’s interaction with biological targets, which is a key consideration in structure-activity relationship (SAR) studies .
Chemical Diversity and Drug Candidates
The pyrrolidine ring’s ability to generate structural diversity is significant for the development of clinically active drugs. Medicinal chemists utilize this scaffold to obtain compounds for treating human diseases, leveraging its versatility to create novel biologically active compounds .
Mécanisme D'action
Target of Action
Compounds with a pyrrolidine ring, like this one, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring and its derivatives are known to interact with their targets in a way that is influenced by the stereochemistry of the molecule and the spatial orientation of substituents . This can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to have a broad range of biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Action Environment
The structure of compounds with a pyrrolidine ring can be optimized to modify the pharmacokinetic profile .
Propriétés
IUPAC Name |
1-benzyl-4-(3,4-dichlorophenyl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2/c18-15-7-6-13(8-16(15)19)14-10-21(11-17(14)20)9-12-4-2-1-3-5-12/h1-8,14,17H,9-11,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKBAMYNQIJAOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)N)C3=CC(=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401188893 | |
| Record name | 3-Pyrrolidinamine, 4-(3,4-dichlorophenyl)-1-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401188893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-(3,4-dichlorophenyl)pyrrolidin-3-amine | |
CAS RN |
1363405-08-6 | |
| Record name | 3-Pyrrolidinamine, 4-(3,4-dichlorophenyl)-1-(phenylmethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363405-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyrrolidinamine, 4-(3,4-dichlorophenyl)-1-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401188893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


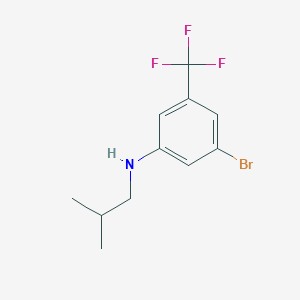
![2-[1-(Azidomethyl)cyclopropyl]acetonitrile](/img/structure/B1374244.png)
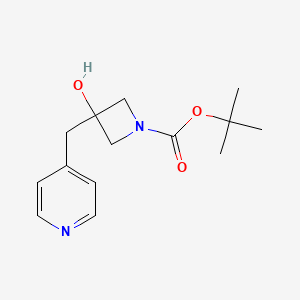
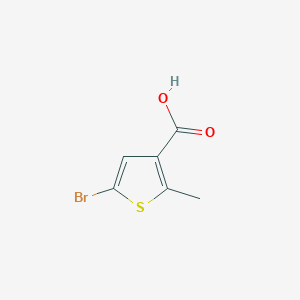

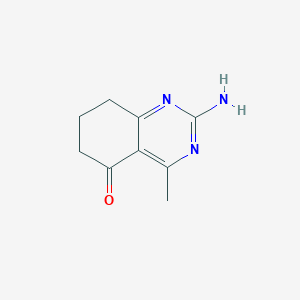
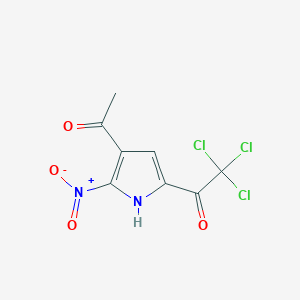
![2-Benzylhexahydroimidazo[1,5-a]pyrazin-3(2h)-one hydrochloride](/img/structure/B1374250.png)
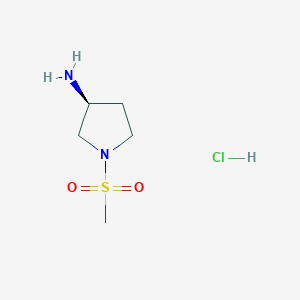
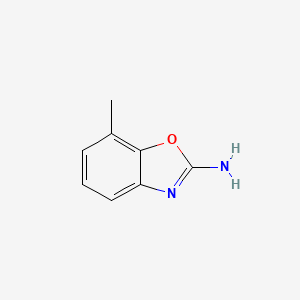
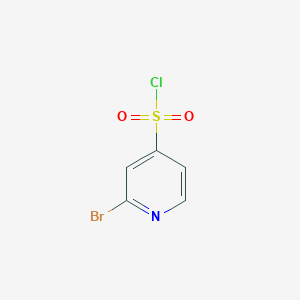
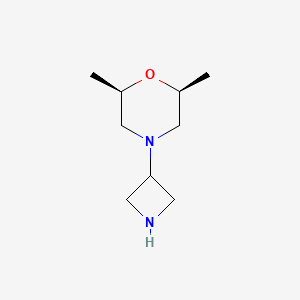
![5H-benzofuro[3,2-c]carbazole](/img/structure/B1374261.png)